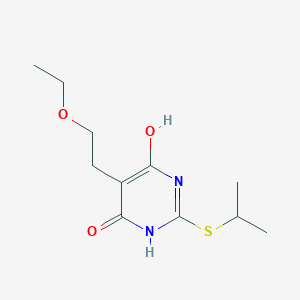![molecular formula C16H17NO3 B276825 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester](/img/structure/B276825.png)
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester, also known as AH-7921, is a synthetic opioid drug that was first synthesized in the 1970s. It is structurally similar to other opioids such as fentanyl and morphine, but it has a unique chemical structure that gives it different properties and effects. AH-7921 has gained attention in recent years due to its potential as a research tool in the field of neuroscience.
Wirkmechanismus
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester acts as an agonist at the mu-opioid receptor, which leads to the activation of downstream signaling pathways and the release of neurotransmitters such as dopamine and serotonin. This results in pain relief and feelings of euphoria. 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester also has some affinity for the kappa-opioid receptor, which may contribute to its effects on stress and anxiety.
Biochemical and Physiological Effects:
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has similar effects to other opioids, including pain relief, sedation, and euphoria. It has been shown to have a higher potency than morphine in animal models, but it is less potent than fentanyl. 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has also been shown to have a longer duration of action than morphine.
Vorteile Und Einschränkungen Für Laborexperimente
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has several advantages as a research tool, including its high potency and selectivity for the mu-opioid receptor. It has also been shown to be effective in animal models of pain and addiction. However, there are also limitations to its use, including the potential for abuse and addiction. Researchers must take precautions to ensure that 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester is used safely and responsibly in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester. One area of interest is the development of novel opioid drugs based on the structure of 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester, with the goal of creating safer and more effective pain medications. Another area of interest is the study of the long-term effects of 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester on the brain and behavior, including its potential for addiction and withdrawal. Finally, researchers may continue to use 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester as a tool to study the mechanisms of opioid receptor signaling and the effects of opioids on the brain and behavior.
Synthesemethoden
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester can be synthesized using a variety of methods, but the most common method involves the condensation of 4,4-dimethyl-2-cyclohexen-1-one with ethyl chloroacetate, followed by reduction with lithium aluminum hydride. The resulting product can then be purified using standard chromatography techniques.
Wissenschaftliche Forschungsanwendungen
6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has been used in scientific research to study the mechanisms of opioid receptor signaling and the effects of opioids on the brain and behavior. It has been shown to have high affinity for the mu-opioid receptor, which is involved in pain relief and reward processing. 6-Oxo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-2-carboxylic acid ethyl ester has also been used to study the role of the kappa-opioid receptor in stress and anxiety.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
ethyl 6-oxo-7,8,9,10-tetrahydro-5H-cyclohepta[b]indole-2-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)10-7-8-13-12(9-10)11-5-3-4-6-14(18)15(11)17-13/h7-9,17H,2-6H2,1H3 |
InChI-Schlüssel |
PZHYUMZMPMKXRM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC3=C2CCCCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-6-phenyl-1H-pyrimidine-5-carbonitrile](/img/structure/B276745.png)
![Ethyl 5-(aminocarbonyl)-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276747.png)
![3-(2-methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B276750.png)
![2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276752.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)

![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)